molecular formula C38H68O11 B1212817 Inostamycin

Inostamycin

Número de catálogo: B1212817
Peso molecular: 700.9 g/mol
Clave InChI: NZJHONRWXITMMC-RBLAFODUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inostamycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Applications in Cancer Therapy

  • Enhancement of TRAIL-Induced Apoptosis
    Inostamycin has been shown to enhance the efficacy of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in inducing apoptosis in cancer cells. A study demonstrated that co-treatment with this compound and TRAIL resulted in a synergistic effect on caspase-dependent apoptosis in HCT116 colon cancer cells by upregulating death receptor 5 (DR5) expression on the cell surface . This suggests a potential therapeutic strategy for overcoming TRAIL resistance commonly observed in various tumors.
  • Inhibition of Malignant Phenotypes
    Research indicates that this compound can prevent the malignant phenotype of head and neck squamous cell carcinoma by inhibiting phosphatidylinositol synthesis. This action leads to decreased cyclin D1 levels and suppression of matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion . The compound also interferes with vascular endothelial growth factor (VEGF)-induced growth and migration of endothelial cells, highlighting its dual role as both an antiproliferative and anti-invasive agent.
  • Sensitization to Chemotherapy
    This compound has been identified as a chemosensitizer for paclitaxel in small cell lung carcinoma cells (Ms-1). The presence of this compound reduced the dosage of paclitaxel required to induce apoptosis, enhancing the overall cytotoxic effect without altering the drug's mechanism of action . This property may be leveraged to improve treatment outcomes in patients with resistant tumors.

Data Table: Summary of this compound Applications

Application Mechanism/Effect Cell Line/Model Reference
TRAIL-Induced Apoptosis EnhancementUpregulation of DR5 leading to increased apoptosisHCT116
Inhibition of Malignant PhenotypeDecreased cyclin D1 and MMPs; G1 phase arrestHead and Neck Cancer Cells
ChemosensitizationReduced paclitaxel dosage required for apoptosisMs-1 Cells

Case Studies

  • Study on TRAIL Resistance
    A pivotal study demonstrated that combining this compound with TRAIL significantly enhanced apoptotic responses in resistant cancer cell lines. The mechanism involved increased DR5 expression, which is critical for TRAIL-mediated apoptosis .
  • Head and Neck Cancer Research
    Another case study focused on head and neck squamous cell carcinoma revealed that this compound not only inhibited cancer cell proliferation but also reduced their invasive capabilities through modulation of key signaling pathways .
  • Paclitaxel Sensitization
    In research involving small cell lung carcinoma, this compound was shown to enhance the cytotoxic effects of paclitaxel, allowing for lower doses to achieve significant apoptotic effects without compromising therapeutic efficacy .

Propiedades

Fórmula molecular

C38H68O11

Peso molecular

700.9 g/mol

Nombre IUPAC

2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1

Clave InChI

NZJHONRWXITMMC-RBLAFODUSA-N

SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

SMILES isomérico

CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

SMILES canónico

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Sinónimos

inostamycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inostamycin
Reactant of Route 2
Inostamycin
Reactant of Route 3
Inostamycin
Reactant of Route 4
Inostamycin
Reactant of Route 5
Inostamycin
Reactant of Route 6
Inostamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.